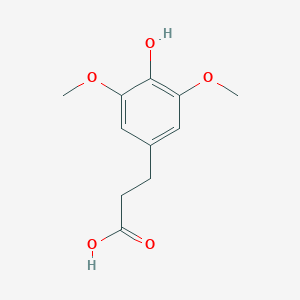
Dihydrosinapic acid
Overview
Description
Dihydrosinapic acid is a derivative of sinapic acid, a naturally occurring hydroxycinnamic acid found in various plant tissues, including fruits, vegetables, grains, and medicinal herbs. It is structurally characterized by the presence of a hydroxyl group, two methoxy groups, and a cinnamic acid backbone. This compound is known for its unique physiological and biological properties, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and neuroprotective activities .
Mechanism of Action
- Dihydrosinapic acid (also known as Sinapic acid ) primarily interacts with various cellular targets. One notable target is endo-1,4-beta-xylanase , an enzyme found in Clostridium thermocellum . However, additional targets may exist, and further research is needed to uncover them fully.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Dihydrosinapic acid, like its precursor sinapic acid, may interact with various enzymes, proteins, and other biomolecules. Sinapic acid has been found to undergo metabolic reactions such as sulfation, glucuronidation, demethylation, reduction, and dihydroxylation . It is reasonable to speculate that this compound may undergo similar interactions and transformations.
Cellular Effects
Sinapic acid, from which this compound is derived, has been evaluated for its potent antioxidant, anti-inflammatory, anti-cancer, hepatoprotective, cardioprotective, renoprotective, neuroprotective, anti-diabetic, anxiolytic and anti-bacterial activities . It is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Sinapic acid, the parent compound, is known to exert its effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Sinapic acid and its metabolites have been found to have a greater half-life than sinapic acid itself , suggesting that this compound may also exhibit stability and long-term effects on cellular function.
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as sinapic acid, which undergoes sulfation, glucuronidation, demethylation, reduction, and dihydroxylation . These metabolic reactions involve various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrosinapic acid can be synthesized through the catalytic hydrogenation of sinapic acid. In this process, sinapic acid is dissolved in methanol to achieve a final concentration of 100 millimolar, and unreduced palladium on carbon (5 percent loading) is used as the catalyst at a mass ratio of catalyst to sinapic acid of 1:5 . The reaction is carried out under hydrogen gas at room temperature until the completion of the hydrogenation process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of catalytic hydrogenation techniques similar to those used in laboratory synthesis. The scalability of this method allows for the production of this compound in larger quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: Dihydrosinapic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid backbone can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of sinapic acid.
Substitution: Substituted phenolic compounds with various functional groups.
Scientific Research Applications
Dihydrosinapic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds and polymers.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Comparison with Similar Compounds
Sinapic Acid: The parent compound, known for its wide range of biological activities.
Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant and anti-inflammatory properties.
Caffeic Acid: A related compound with notable antioxidant and anti-cancer activities.
Uniqueness of Dihydrosinapic Acid: this compound is unique due to its specific structural modifications, which enhance its biological activities compared to its parent compound, sinapic acid. The presence of additional methoxy groups and the reduction of the double bond in the cinnamic acid backbone contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h5-6,14H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVOXVSMSXBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164147 | |
| Record name | Dihydrosinapic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14897-78-0 | |
| Record name | 4-Hydroxy-3,5-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14897-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrosinapic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrosinapic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROSINAPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ1SHO4617 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrosinapic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What natural sources are rich in dihydrosinapic acid, and how does its presence change during food processing?
A1: this compound has been identified in various natural sources, including Kurosu (Japanese unpolished rice vinegar) [] and black raspberries []. Interestingly, the concentration of DHSA in Kurosu is significantly higher than in common rice vinegar made from polished rice, suggesting that DHSA might be produced during the fermentation process from its precursor, sinapic acid []. This highlights the potential impact of food processing on the concentration and bioavailability of DHSA.
Q2: Could you elaborate on the metabolic pathway of sinapic acid, particularly its conversion to this compound, in biological systems?
A2: Research indicates that the metabolism of sinapic acid in rats involves the formation of this compound as a key intermediate []. The proposed metabolic pathway suggests that sinapic acid undergoes reduction to form DHSA, which is further metabolized into other compounds like 3-hydroxy-5-methoxyphenylpropionic acid and 3-hydroxy-5-methoxycinnamic acid []. This understanding of sinapic acid metabolism provides valuable insights into the potential roles and fate of DHSA in biological systems.
Q3: How do the antioxidant properties of this compound compare to its structural analog, sinapic acid?
A3: Studies have shown that this compound exhibits superior antioxidant activity compared to its precursor, sinapic acid, as demonstrated by its higher efficacy in scavenging DPPH radicals []. This difference in antioxidant capacity could be attributed to the structural differences between the two compounds, highlighting the impact of subtle chemical modifications on biological activity.
Q4: Beyond its presence in plants, has this compound been observed as a product of microbial activity, and what are the implications?
A4: Research on kombucha fermentation revealed the presence of DHSA as a product of microbial hydrolysis of plant compounds []. Specifically, DHSA was identified in kombucha fermented from black tea, alongside other metabolites like gallic acid and 7-(α-D-glucopyranosyloxy)-2,3,4,5,6-pentahydroxyheptanoic acid []. This finding underscores the potential of specific microorganisms to modify and produce bioactive compounds like DHSA during fermentation processes, opening up avenues for exploring microbial-based production strategies.
Q5: What analytical techniques are commonly employed for the identification and quantification of this compound in complex matrices?
A5: Researchers utilize a combination of advanced analytical techniques for the characterization and quantification of DHSA in various samples. High-performance liquid chromatography coupled with diode-array detection and electrospray ionization mass spectrometry (HPLC-DAD-ESI-MS/MS) is a powerful tool for separating, identifying, and quantifying DHSA in plant extracts [, ]. This technique provides valuable information about the compound's structure, abundance, and potential modifications. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) can be employed to analyze DHSA, particularly in the context of metabolic studies []. These sophisticated analytical tools are crucial for understanding the distribution, metabolism, and potential biological roles of DHSA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


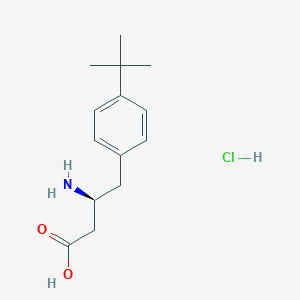
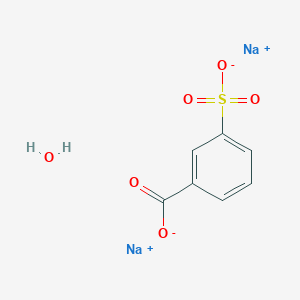

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
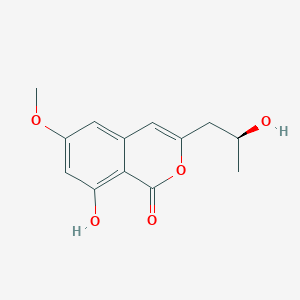
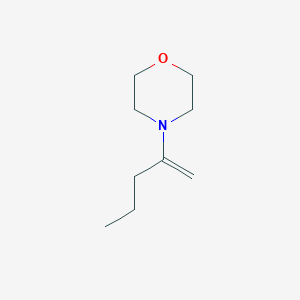
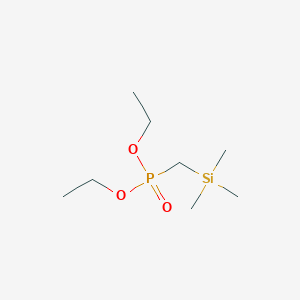
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
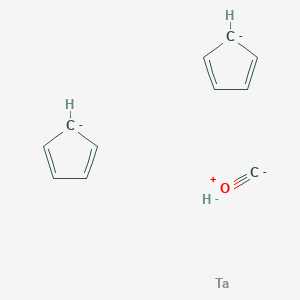
![2-Hydrazinylnaphtho[2,1-d]thiazole](/img/structure/B88570.png)
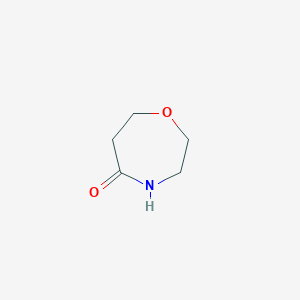
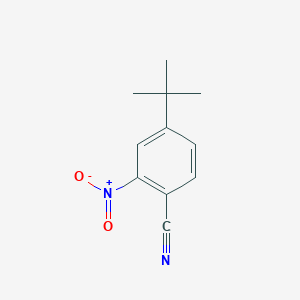
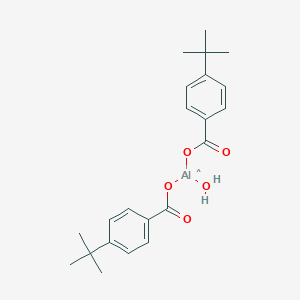
![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate](/img/structure/B88576.png)
